Clethodim S-Methyl Sulfoxide

Description

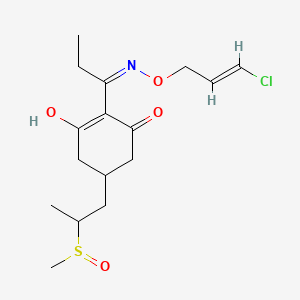

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24ClNO4S |

|---|---|

Molecular Weight |

361.9 g/mol |

IUPAC Name |

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-(2-methylsulfinylpropyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C16H24ClNO4S/c1-4-13(18-22-7-5-6-17)16-14(19)9-12(10-15(16)20)8-11(2)23(3)21/h5-6,11-12,19H,4,7-10H2,1-3H3/b6-5+,18-13- |

InChI Key |

UQHZNYACFMFPQW-GPMZJDOWSA-N |

Isomeric SMILES |

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)S(=O)C)O |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)C)O |

Origin of Product |

United States |

Biotransformation and Metabolic Pathways of Clethodim Leading to Clethodim S Methyl Sulfoxide

In Planta Metabolism

Once absorbed by a plant, clethodim (B606718) is rapidly metabolized. fao.org The primary metabolic route involves oxidation, leading to the formation of sulfoxides and sulfones. fao.orgfao.org

The initial and most significant metabolic step for clethodim in plants is sulfoxidation. fao.orgfao.orggovinfo.gov This reaction converts the ethylthio group of the clethodim molecule into a sulfoxide (B87167), resulting in the formation of clethodim sulfoxide. fao.orgfao.org This is followed by further oxidation to clethodim sulfone. fao.orgfao.orggovinfo.gov Studies on various crops, including soybeans, cotton, and carrots, have consistently identified clethodim sulfoxide and clethodim sulfone as major metabolites. fao.orggovinfo.gov In herbs like basil, peppermint, and sage, clethodim is also metabolized into clethodim sulfoxide and clethodim sulfone. researchgate.netnih.gov

While the direct formation of Clethodim S-Methyl Sulfoxide in plants is not the primary pathway, the conditions for its potential formation can be understood through the broader metabolic fate of clethodim. The S-methyl group is not initially present in the parent clethodim molecule. However, the metabolic machinery within plants can, under certain conditions, lead to the formation of various metabolites. Another significant pathway in plant metabolism is the elimination of the chloroallyl side chain, which results in the formation of clethodim imine. fao.orgfao.org This imine can then be further oxidized to its sulfoxide and sulfone forms. epa.gov

Following the initial oxidation, the resulting metabolites, such as clethodim sulfoxide and clethodim sulfone, can undergo conjugation. fao.orgfao.org This process involves the attachment of molecules like glucose to the metabolite, forming conjugates. fao.org These conjugated forms are often more water-soluble and are a common detoxification mechanism in plants. In cotton leaves, for instance, conjugates of clethodim sulfoxide have been identified as significant residues. fao.org

Metabolites of Clethodim in Plants

| Metabolite Name | Found In |

|---|---|

| Clethodim Sulfoxide | Soybeans, Cotton, Carrots, Spinach, Herbs fao.orgfao.orgresearchgate.netnih.gov |

| Clethodim Sulfone | Soybeans, Cotton, Carrots, Spinach, Herbs fao.orgfao.orgresearchgate.netnih.gov |

| Clethodim Imine Sulfoxide | Soybean, Carrot, Cotton Leaves fao.org |

| Clethodim Imine Sulfone | Soybean, Carrot, Cotton Leaves fao.org |

| Conjugates of Clethodim Sulfoxide | Cotton Leaves fao.org |

In Vivo Metabolic Fate (Non-Human Mammalian and Avian Models)

In animal systems, the metabolism of clethodim follows pathways that are both similar to and distinct from those observed in plants. The formation of this compound has been specifically noted in mammalian models.

In lactating goats, clethodim is rapidly metabolized and eliminated. govinfo.gov The primary metabolic process is the oxidation of clethodim to clethodim sulfoxide and, to a lesser extent, clethodim sulfone. regulations.gov A key metabolic pathway in goats that is not prominent in plants is the conversion of the S-ethyl group to an S-methyl group, which can then be oxidized to form S-methyl sulfoxide and S-methyl sulfone. epa.govregulations.gov Specifically, in goats, clethodim can be converted to S-methyl clethodim, which is then oxidized to this compound. epa.gov This metabolite was identified in the urine of treated goats. epa.gov Other metabolites found in goats include clethodim imine sulfoxide. fao.org The proposed metabolic pathway in goats is considered to be essentially the same as that in rats. inchem.orgnih.gov

In rats, the dominant metabolic pathway is the oxidation of clethodim to clethodim sulfoxide. inchem.org Similar to goats, another pathway involves the conversion of the S-ethyl group to an S-methyl group, leading to the formation of S-methyl clethodim and its subsequent oxidation to this compound. inchem.org This metabolite has been identified in the urine of rats, accounting for 6-11% of the administered dose. fao.org

In laying hens, the metabolism of clethodim is less complex than in mammals. regulations.govinchem.org The primary metabolites identified in hen tissues and eggs are clethodim sulfoxide and clethodim sulfone. inchem.orgnih.gov Notably, the S-methyl analogues, including this compound, were not detected in chickens, indicating a key difference in the metabolic capabilities between avian and mammalian species. regulations.govinchem.orgnih.gov

Major Clethodim Metabolites in Animals

| Species | Major Metabolites |

|---|---|

| Goat (Ruminant) | Clethodim Sulfoxide, Clethodim Sulfone, S-Methyl Sulfoxide, Imine Sulfoxide fao.orgepa.govregulations.gov |

| Rat (Monogastric) | Clethodim Sulfoxide, S-Methyl Sulfoxide, Imine Sulfoxide fao.orginchem.org |

Quantitative Aspects of this compound as a Major Metabolite

This compound has been identified as a significant metabolite of clethodim in several organisms, particularly in mammals. fao.org In studies with rats, S-methyl sulfoxide was a notable metabolite found in excreta. fao.orginchem.org It accounted for 6–11% of the administered dose in urine and 0.4–1% in feces. fao.org In lactating goats, S-methyl sulfoxide was also identified as a urinary metabolite, representing 12-18% of the urinary radiocarbon. nih.govepa.govepa.gov Furthermore, it was detected in milk, along with clethodim and clethodim sulfoxide. nih.govepa.gov In some animal tissues, S-methyl clethodim sulfoxide was a major metabolite, constituting up to 31% of the total radioactive residue (TRR) in the kidney and 29-32% in muscle. fao.org

The formation of the S-methyl analogue is postulated to occur via a sulfonium (B1226848) cation intermediate from the parent clethodim. inchem.orgnih.gov This S-methyl derivative then undergoes oxidation to form S-methyl sulfoxide and S-methyl sulfone. fao.org It's important to note that the formation of S-methyl metabolites is considered significant primarily when animals are exposed directly to the parent clethodim, as clethodim is rapidly oxidized to its sulfoxide and sulfone forms in plants. epa.gov

Table 1: Quantitative Data of this compound as a Metabolite

| Organism | Matrix | Percentage of Administered Dose or TRR | Reference |

| Rat | Urine | 6-11% | fao.org |

| Rat | Feces | 0.4-1% | fao.org |

| Goat | Urine | 12-18% of urinary radiocarbon | nih.govepa.govepa.gov |

| Goat | Kidney | 31% of TRR | fao.org |

| Goat | Muscle | 29-32% of TRR | fao.org |

| Goat | Fat | 29% of TRR | fao.org |

Further Oxidation to S-Methyl Sulfone and Other Derivatives

The metabolic pathway of clethodim involves a series of oxidation steps. Following the formation of this compound, further oxidation can occur to yield clethodim S-methyl sulfone. fao.org The initial and primary metabolic transformation of clethodim in both plants and animals is the oxidation to clethodim sulfoxide, which is then further oxidized to clethodim sulfone. fao.orgfao.orgresearchgate.netepa.gov This sulfoxidation process is a major route of detoxification and metabolism. fao.org

In addition to the S-methyl derivatives, other oxidative and cleavage reactions contribute to the complex metabolic profile of clethodim. These include the formation of clethodim imine sulfoxide and the hydroxylation of the cyclohexene (B86901) ring to produce 5-hydroxy clethodim sulfone. fao.org In some instances, particularly under anaerobic conditions, clethodim imine and clethodim imine sulfoxide are significant metabolites. fao.orgepa.gov The degradation of clethodim in chlorinated water also proceeds through oxidation to the sulfoxide and then the sulfone. researchgate.net

Comparative Metabolic Profiles Across Different Organisms and Tissues

The metabolism of clethodim, including the formation of S-methyl sulfoxide, varies across different organisms and tissues.

Mammals (Rats and Goats): In rats, the primary metabolic pathway is the oxidation to clethodim sulfoxide, with S-methyl sulfoxide being a significant urinary metabolite. inchem.org The metabolic profile in goats is largely similar to that in rats, with clethodim sulfoxide being the major metabolite. inchem.orgnih.gov S-methyl sulfoxide is also a notable metabolite in goat urine and tissues like the kidney and muscle. fao.orgnih.govepa.gov The formation of imine and 5-hydroxy derivatives also occurs in both species. inchem.orgnih.gov

Poultry (Hens): The metabolic pathway of clethodim in hens is considered simpler than in rats and goats. inchem.orgnih.gov The primary metabolites are clethodim sulfoxide and clethodim sulfone. nih.govfao.org Notably, the S-methyl analogues, along with imine and 5-hydroxy derivatives, were not detected in chickens. inchem.orgnih.gov

Plants: In plants, the metabolism of clethodim is characterized by rapid oxidation to clethodim sulfoxide and clethodim sulfone. fao.orgfao.org While S-methyl derivatives are not typically reported as major plant metabolites, the formation of imine sulfoxide and 5-hydroxy sulfone does occur. fao.org The rapid metabolism in plants means that animals consuming plant matter are more likely to be exposed to the sulfoxide and sulfone derivatives rather than the parent clethodim. epa.gov

Table 2: Comparative Metabolism of Clethodim

| Organism | Major Metabolites | Minor/Other Metabolites | Reference |

| Rat | Clethodim sulfoxide | This compound, Clethodim sulfone, Imine sulfoxide, 5-hydroxy sulfoxide/sulfone, Oxazole (B20620) sulfone | fao.orginchem.org |

| Goat | Clethodim sulfoxide | This compound, Clethodim sulfone, Imine sulfoxide, 5-hydroxy sulfone | fao.orginchem.orgnih.govepa.gov |

| Hen | Clethodim sulfoxide, Clethodim sulfone | - | inchem.orgnih.govfao.org |

| Plants | Clethodim sulfoxide, Clethodim sulfone | Imine sulfoxide, 5-hydroxy sulfoxide/sulfone | fao.orgfao.org |

Microbial Biotransformation in Environmental Compartments

Microorganisms play a crucial role in the environmental fate of clethodim and its metabolites.

Environmental Fate and Degradation of Clethodim S Methyl Sulfoxide

Persistence and Dissipation in Soil Systems

The behavior of clethodim (B606718) sulfoxide (B87167) in soil is characterized by its relatively rapid degradation under aerobic conditions and its mobility. Microbial activity is the principal driver of its breakdown in the soil environment. fao.orgorst.edu

Aerobic and Anaerobic Degradation Kinetics and Half-Lives

Under aerobic soil conditions, clethodim sulfoxide is subject to rapid microbial degradation. fao.org Laboratory and field studies have reported a range of dissipation half-lives (DT50), reflecting variability in soil types and environmental conditions. Reported aerobic soil metabolism half-lives for clethodim sulfoxide and associated residues of concern range from as short as 1.6–4.5 days to as long as 87 days. fao.orgregulations.govnih.gov

Anaerobic degradation proceeds more slowly. In anaerobic aquatic environments, which can be indicative of saturated soil conditions, the half-life for clethodim residues of concern has been reported to be as long as 1217 days. regulations.gov Under anaerobic conditions, clethodim and clethodim sulfoxide are further metabolized into other compounds, such as clethodim imine and clethodim imine sulfoxide. fao.orgepa.gov

Table 1: Degradation Half-Lives of Clethodim Sulfoxide and Related Residues

| Condition | Half-Life (DT50) | Reference |

|---|---|---|

| Aerobic Soil Metabolism | 1.6–2.5 days | fao.org |

| Aerobic Soil Metabolism | 4.1–4.5 days | nih.gov |

| Aerobic Soil Metabolism (Residues of Concern) | 44–87 days | regulations.gov |

| Anaerobic Aquatic Metabolism (Residues of Concern) | 1217 days | regulations.gov |

Soil Adsorption and Desorption Characteristics

Clethodim sulfoxide is characterized by weak adsorption to soil particles, which contributes to its mobility in the soil profile. orst.eduregulations.gov Studies across various soil types have consistently shown low soil-water partition coefficients (Kd) and soil organic carbon-normalized partition coefficients (Koc), indicating a high potential for leaching. regulations.govepa.govepa.gov

The weak binding is attributed to the chemical properties of the sulfoxide metabolite. Its mobility is generally greater than that of the parent clethodim compound but less than that of the further oxidized clethodim sulfone. regulations.gov

Table 2: Soil Adsorption Coefficients for Clethodim Sulfoxide

| Coefficient | Value Range | Soil Types Tested | Reference |

|---|---|---|---|

| Kd | <0.2–1.6 | Sandy loam, clay loam, sandy clay loam, sand | fao.orgepa.gov |

| Koc | 12–86 L/kg | Not specified | regulations.gov |

| Mean Koc | 44 L/kg | Not specified | regulations.gov |

Formation of Bound Residues and Mineralization Products

The degradation of clethodim sulfoxide in soil ultimately leads to the formation of bound (non-extractable) residues and mineralization to carbon dioxide (CO2). fao.org Mineralization represents the complete breakdown of the organic molecule by soil microorganisms. In aerobic soil metabolism studies, the formation of CO2 has been observed to account for a significant portion of the initially applied clethodim, with one study showing up to 57% mineralization after 121 days. regulations.gov

Concurrently, a fraction of the residues becomes incorporated into the soil organic matter, forming bound residues. These unextracted residues can reach levels of up to 29% over the course of a study. regulations.gov The primary dissipation pathway for clethodim sulfoxide involves degradation to other compounds, formation of these bound residues, and eventual mineralization to CO2. fao.org

Transformation in Aquatic Environments

In aquatic systems, the transformation of clethodim and its sulfoxide metabolite is primarily governed by photodegradation, as hydrolysis is a much slower process under typical environmental pH conditions.

Aqueous Photodegradation Pathways and Kinetics

Aqueous photolysis is a significant degradation pathway for clethodim, leading to the formation of clethodim sulfoxide among other photoproducts. epa.govepa.gov The S-oxidation that forms the sulfoxide is a key initial transformation reaction when clethodim is exposed to sunlight in water. nih.gov

The resulting mixture of residues, primarily represented by clethodim sulfoxide, continues to degrade under sunlight. The rate of this photodegradation is pH-dependent. regulations.govfao.org Studies have shown that the photodegradation half-life for the total residues of concern is significantly shorter than degradation from hydrolysis or anaerobic metabolism. regulations.gov

Table 3: Aqueous Photolysis Half-Lives of Clethodim Residues of Concern (25°C)

| pH | Half-Life (DT50) | Reference |

|---|---|---|

| 5 | 2.1–8.0 days | regulations.gov |

| 7 | 4.1–24 days | regulations.gov |

| 9 | 7.5–27 days | regulations.gov |

The main transformation reactions observed during aqueous photolysis include S-oxidation to sulfoxide diastereoisomers, reduction of the oxime moiety to form clethodim imine, and further oxidation of the imine to imine sulfoxide. nih.gov

Hydrolysis Stability and Degradation Products

Clethodim sulfoxide and related residues are generally stable to hydrolysis at neutral to alkaline pH. regulations.gov Significant degradation via hydrolysis occurs only under acidic conditions, but the process is slow compared to photodegradation and microbial metabolism. regulations.govepa.gov

Under specific laboratory conditions (heating at acidic pH), clethodim sulfoxide has been shown to degrade to clethodim oxazole (B20620) sulfoxide and clethodim trione (B1666649) sulfoxide. fao.org However, under typical environmental temperatures and pH levels (7 and 9), hydrolysis is not considered a major dissipation pathway. orst.eduregulations.gov

Table 4: Hydrolysis Half-Lives of Clethodim Residues of Concern (25°C)

| pH | Half-Life (DT50) | Reference |

|---|---|---|

| 5 | 414 days | regulations.gov |

| 7 | 3,660 days | regulations.gov |

| 9 | 45,000 days | regulations.gov |

Degradation on Plant Surfaces and Model Systems

Clethodim S-methyl sulfoxide, more commonly referred to in scientific literature as clethodim sulfoxide, is a primary and significant metabolite of the herbicide clethodim. fao.orgregulations.govorst.edu Its formation and subsequent degradation are critical components of the environmental fate of the parent compound, particularly on plant surfaces where clethodim is applied. The degradation of clethodim sulfoxide is influenced by both metabolic processes within the plant and photochemical reactions on the leaf surface. fao.orgresearchgate.net

Research indicates that the metabolism of clethodim in plants is a rapid process. nih.gov A major metabolic pathway is the initial sulfoxidation of clethodim to produce clethodim sulfoxide. fao.org This conversion can happen quickly after the herbicide is applied. For instance, in studies on rape plants, clethodim sulfoxide was found to dissipate rapidly. nih.gov

The degradation of clethodim sulfoxide on plant surfaces is not the final step in the environmental breakdown pathway. It is an intermediate compound that undergoes further transformation. fao.org The primary subsequent degradation step is further oxidation, which converts clethodim sulfoxide into clethodim sulfone. fao.orgnih.gov In addition to the sulfone, other minor metabolites that can be formed from the degradation cascade include clethodim imine sulfoxide. fao.org

Field dissipation studies, which encompass degradation on both plant and soil surfaces, have provided insights into the persistence of clethodim sulfoxide. In studies conducted on cotton, clethodim sulfoxide was observed to have an apparent half-life of approximately 2.5 to 3.7 days. epa.gov Similarly, other field studies have reported its apparent half-life to be in the range of 2.5 to 3.7 days, suggesting that dissipation from the treated area, possibly through movement, could be a significant factor. federalregister.govepa.gov In a study on various herbs under controlled greenhouse conditions, the concentration of clethodim sulfoxide was shown to initially increase as the parent compound degraded, and then subsequently decrease over time. nih.gov

Research Findings on Clethodim Sulfoxide Degradation

Interactive Data Table: Half-Life of Clethodim Sulfoxide in Different Plant Systems

| Plant System/Study Type | Half-Life (t½) | Reference(s) |

| Rape Plant | ~4 - 4.3 days | nih.gov |

| Field Dissipation (Cotton) | ~2.5 - 3.7 days | epa.gov |

| Field Dissipation (General) | 2.5 - 3.7 days | federalregister.govepa.gov |

Model systems are frequently employed to simulate and understand the degradation processes that occur on plant surfaces under controlled conditions. These models often use surfaces like glass disks or silica (B1680970) gel plates to mimic a leaf surface and study the effects of factors such as sunlight. researchgate.netcsic.es

Studies using these model systems under simulated solar radiation have demonstrated that the photodegradation of the parent clethodim is very rapid. researchgate.netcsic.es One of the key reactions observed in these model systems is the oxidation of the sulfur atom in the clethodim molecule, which leads to the formation of the corresponding sulfoxides. researchgate.netresearchgate.net The specific environment of the model system, such as the type of solvent used to represent the plant cuticle, can influence the concentration of the photoproducts that are formed. researchgate.net While these studies focus on the rapid formation of sulfoxides from the parent compound, they underpin the understanding that these metabolites are key intermediates in the photodegradation pathway on exposed surfaces. researchgate.netresearchgate.net

Degradation Products of Clethodim on Plant Surfaces

Interactive Data Table: Key Degradation Products in the Clethodim Pathway on Plants

| Compound Name | Role in Degradation Pathway | Reference(s) |

| Clethodim Sulfoxide | Major initial metabolite formed by oxidation of clethodim. | fao.orgnih.gov |

| Clethodim Sulfone | Formed by the further oxidation of clethodim sulfoxide. | fao.orgnih.gov |

| Clethodim Imine Sulfoxide | A metabolite found in various plants like soya bean and carrot. | fao.org |

Analytical Methodologies for Detection and Quantification of Clethodim S Methyl Sulfoxide

Extraction and Sample Preparation Techniques for Diverse Matrices

The choice of extraction and sample preparation techniques is highly dependent on the matrix being analyzed. The goal is to efficiently isolate the analyte from interfering components and concentrate it for subsequent analysis.

Several methods have been developed for the extraction of clethodim (B606718) and its metabolites, including the S-methyl sulfoxide (B87167), from plant tissues. A common approach involves initial extraction with an organic solvent, followed by various cleanup steps to remove pigments, lipids, and other matrix components.

For instance, a method for the simultaneous determination of clethodim and its metabolites in tobacco utilizes extraction with acetonitrile (B52724), followed by purification using octadecyl silane (B1218182) (C18). nih.gov In other crop materials, a more general method involves extraction with a mixture of methanol (B129727) and water. epa.gov This is often followed by an alkaline precipitation step to remove interfering substances. epa.gov

In a method developed for a range of crops including radish, tomato, onion, sweet potato, kidney bean, carrot, cabbage, and lettuce, the extraction process is followed by an oxidation step. semanticscholar.org In this procedure, both clethodim and clethodim sulfoxide are oxidized to clethodim sulfone using m-chloroperoxybenzoic acid, and the resulting sulfone is then quantified. semanticscholar.org

| Matrix | Extraction Solvent | Cleanup Technique | Key Findings | Reference |

| Tobacco | Acetonitrile | Octadecyl silane (C18) | Satisfactory linearity (R² ≥ 0.9973) and recoveries (74.8–104.4%) were achieved. | nih.gov |

| Various Crops | Methanol/Water | Alkaline precipitation | This method is suitable for a broad range of crop types. | epa.gov |

| Radish, Tomato, Onion, etc. | Not specified | Oxidation to clethodim sulfone | Recoveries of clethodim ranged from 91% to 118% following fortification at 0.05–1.0 ppm. | semanticscholar.org |

The analysis of clethodim S-methyl sulfoxide in environmental samples like soil and water is essential for assessing its environmental fate and potential for contamination.

For soil samples, a straightforward method involves extraction with acetonitrile and subsequent purification with octadecyl silane. nih.gov Another established method for soil analysis uses a methanol/water mixture for extraction, followed by liquid-liquid partitioning into hexane (B92381) and methylene (B1212753) chloride, and then derivatization with diazomethane (B1218177). epa.gov Cleanup is performed using a silica (B1680970) Sep-Pak. epa.gov

| Matrix | Extraction Solvent | Cleanup Technique | Key Findings | Reference |

| Soil | Acetonitrile | Octadecyl silane (C18) | The method demonstrated good linearity and recovery for clethodim and its metabolites. | nih.gov |

| Soil | Methanol/Water | Partitioning into hexane and methylene chloride, silica Sep-Pak | Allows for the determination of clethodim and its primary metabolites. | epa.gov |

Monitoring this compound in biological matrices is important for understanding its metabolism and potential for bioaccumulation.

A method for the simultaneous detection of clethodim and its metabolites in pork, chicken liver, and milk has been developed. nyxxb.cn This procedure uses acetonitrile for extraction, followed by a liquid-liquid partitioning step with n-hexane and purification with C18 solid-phase dispersion. nyxxb.cn For other animal tissues, milk, and eggs, a method involving extraction with methanol followed by centrifugation has been reported. epa.gov An internal standard, cloproxydim sulfoxide, is often added to aid in quantification. epa.gov

| Matrix | Extraction Solvent | Cleanup Technique | Key Findings | Reference |

| Pork, Chicken Liver, Milk | Acetonitrile | Liquid-liquid partitioning with n-hexane, C18 solid-phase dispersion | The method showed good linearity (R² ≥ 0.9956) and recoveries (84% to 108%). | nyxxb.cn |

| Animal Tissues, Milk, Eggs | Methanol | Centrifugation | Cloproxydim sulfoxide is used as an internal standard for accurate quantification. | epa.gov |

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate the analyte of interest from other components in the sample extract.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of this compound. LC-MS/MS methods offer high selectivity and sensitivity, allowing for the simultaneous determination of the parent compound and its metabolites. nih.govnyxxb.cn

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is another commonly used technique. epa.gov In some methods, after extraction and cleanup, the residue is methylated with diazomethane and oxidized with meta-chloroperbenzoic acid before analysis by HPLC on a C-18 column with UV detection. epa.gov

| Technique | Detector | Key Applications | Key Findings | Reference |

| LC-MS/MS | Tandem Mass Spectrometer | Simultaneous determination of clethodim and its metabolites in soil, tobacco, pork, chicken liver, and milk. | Provides high selectivity and sensitivity with limits of quantification as low as 0.005 mg/L in milk. | nih.govnyxxb.cn |

| HPLC | UV Detector | Analysis of methylated and oxidized clethodim metabolites in crops, animal tissues, eggs, and milk. | A confirmatory method specific for the determination of clethodim metabolites. | epa.gov |

While less common than liquid chromatography for the analysis of clethodim and its metabolites, gas chromatography can also be employed. One approach involves a non-specific method where residues are oxidized to a common dicarboxylic acid. fao.org This acid is then derivatized to its dimethyl ester, which is subsequently analyzed by GC using a flame photometric detector in the sulfur mode. fao.org Modifications to this method have included the use of concentrated hydrochloric acid for methylation and a second temperature program for the gas chromatograph to specifically analyze for the S-methyl-clethodim sulfoxide metabolite. epa.gov

| Technique | Detector | Derivatization | Key Applications | Reference |

| Gas Chromatography | Flame Photometric Detector (Sulfur Mode) | Oxidation to dicarboxylic acid and methylation to dimethyl ester | Analysis of total clethodim residues expressed as clethodim equivalents. | fao.orgepa.gov |

Spectrometric Detection and Identification Methods

Analytical methodologies for the detection and quantification of clethodim and its metabolites, such as this compound, rely on various spectrometric techniques. These methods offer different levels of selectivity and sensitivity, and are often coupled with chromatographic separation for analyzing complex matrices.

Mass Spectrometry (MS and MS/MS) for Structural Confirmation and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the simultaneous determination of clethodim and its metabolites, including this compound. fao.orgnih.gov This technique provides structural confirmation and reliable quantification at trace levels.

In LC-MS/MS methods, analytes are typically ionized using electrospray ionization (ESI) in the positive ion mode. fao.org Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by tracking specific precursor-to-product ion transitions. For S-methyl-clethodim sulfone, a related metabolite, the transition of mass-to-charge ratio (m/z) 378 to 164 has been monitored. fao.org The precursor ion corresponds to the protonated molecule [M+H]+. fao.org This high degree of specificity allows LC-MS/MS to distinguish clethodim metabolites from those of structurally similar herbicides, such as sethoxydim (B610796). fao.org Methods have been developed and validated for various matrices including soil, tobacco, pork, chicken liver, and milk. nih.govnyxxb.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy

High-performance liquid chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection is another technique used for the analysis of clethodim metabolites. Detection is typically performed at a wavelength of 254 nm or 266 nm. fao.orgresearchgate.net

While useful, UV-Vis detection is not inherently a specific detection technique on its own. fao.org To improve specificity, analytical procedures often involve derivatization steps. For instance, a confirmatory method involves methylation of the residue with diazomethane followed by oxidation with meta-chloroperbenzoic acid. epa.gov The resulting derivatives, such as methylated clethodim sulfone, are then separated by HPLC on a C-18 column and quantified by UV detection. epa.gov This approach can be used for the specific determination of cleodim residues in crops, animal tissues, eggs, and milk, and can distinguish them from residues of similar herbicides. epa.gov

Flame Photometric Detection (FPD) for Sulfur-Containing Analytes

Gas chromatography (GC) coupled with a flame photometric detector (FPD) operated in the sulfur mode is a common moiety method used for the determination of total clethodim residues. epa.govepa.gov This method determines the residues of clethodim and its metabolites that contain the 2-cyclohexen-1-one (B156087) moiety, expressing the total as clethodim equivalents. epa.gov

The methodology involves extracting the residues, followed by an oxidation step using alkaline hydrogen peroxide (H2O2). fao.org This treatment oxidizes sulfur-containing metabolites like this compound to a common sulfone derivative. fao.org Simultaneously, the cyclohexenone ring is cleaved to form 3-[2-(ethylsulfonyl)propyl]pentanedioic acid. fao.org This acid is then methylated to form a dimethyl ester, which is subsequently measured by GC-FPD. fao.orgepa.gov While highly selective towards sulfur-containing compounds, this common moiety approach is not specific for individual metabolites like this compound. fao.org

Method Validation and Performance Characteristics

The reliability of analytical methods for this compound is established through rigorous validation, which assesses key performance parameters.

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics that define the sensitivity of an analytical method. For LC-MS/MS methods, which are capable of detecting trace amounts, these limits are typically in the low micrograms per kilogram (µg/kg) or milligrams per kilogram (mg/kg) range.

Validation studies have reported varying LODs and LOQs depending on the complexity of the matrix being analyzed. For instance, a method for determining clethodim and its sulfoxide and sulfone metabolites in soil and tobacco reported LODs ranging from 0.024 to 0.06 mg/kg and LOQs from 0.08 to 0.2 mg/kg. nih.govresearchgate.net Another study using a QuEChERS extraction procedure coupled with HPLC-MS/MS reported LODs from 0.002 mg/kg to 0.01 mg/kg for clethodim and its metabolites in soil and rape plants. researchgate.net In animal-derived foods, a UPLC-MS/MS method achieved LOQs of 0.01 mg/kg in pork and chicken liver, and 0.005 mg/L in milk. nyxxb.cn

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Clethodim Metabolites

| Method | Matrix | Analyte(s) | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| LC-MS/MS | Soil, Tobacco | Clethodim, Clethodim sulfoxide, Clethodim sulfone | 0.024 - 0.06 | 0.08 - 0.2 | nih.gov |

| HPLC-MS/MS | Soil, Rape Plant, Rape Seed | Clethodim, Clethodim sulfoxide, Clethodim sulfone | 0.002 - 0.01 | - | researchgate.net |

| UPLC-MS/MS | Pork, Chicken Liver | Clethodim, Clethodim sulfoxide, Clethodim sulfone | - | 0.01 | nyxxb.cn |

| UPLC-MS/MS | Milk | Clethodim, Clethodim sulfoxide, Clethodim sulfone | - | 0.005 | nyxxb.cn |

| LC-MS/MS | Plant Matrices | Clethodim and metabolites | - | 0.005 | fao.org |

Recovery Studies and Precision Assessment

Recovery studies are performed to assess the accuracy of an analytical method, while precision measures the closeness of repeated measurements. These are typically evaluated by analyzing blank samples fortified with known concentrations of the analyte.

For the analysis of this compound and related metabolites, methods have demonstrated acceptable accuracy and precision across various sample types. A study on soil and tobacco using LC-MS/MS reported recovery values between 74.8% and 104.4%, with relative standard deviations (RSDs) ranging from 1.9% to 12.1%. nih.govresearchgate.net In another validation, recoveries in food matrices like apples and olives ranged from 86% to 119% at two different concentration levels (LOQ and 10xLOQ), with both intraday and interday precision below 10%. researchgate.net For animal-derived foods, a method showed recoveries between 84% and 108%, with RSDs between 1% and 10%. nyxxb.cn Early common moiety methods also demonstrated acceptable accuracy, with average recoveries of clethodim and clethodim sulfoxide (measured as sulfones) in various crops and animal products ranging from 50% to 117%, with RSDs of 3-20%. fao.org

Table 2: Reported Recovery and Precision Data for Clethodim Metabolites

| Method | Matrix | Fortification Levels | Recovery (%) | Precision (RSD %) | Reference |

| LC-MS/MS | Soil, Tobacco | Not specified | 74.8 - 104.4 | 1.9 - 12.1 | nih.gov |

| LC-MS/MS | Apple, Grape, Olive, Rice | LOQ and 10xLOQ | 86 - 119 | < 10 | researchgate.net |

| UPLC-MS/MS | Pork, Chicken Liver, Milk | Not specified | 84 - 108 | 1 - 10 | nyxxb.cn |

| GC-FPD | Various crops and animal products | 0.01 - 0.5 mg/kg | 50 - 117 | 3 - 20 | fao.org |

| HPLC-MS/MS | Soil, Rape Plant, Rape Seed | Not specified | 78.7 - 104.2 | - | researchgate.net |

Mentioned Compounds

Advancements in Residue Analysis and Method Development

Residue analysis for clethodim and its metabolites, including this compound, has evolved significantly, moving towards methods that offer higher sensitivity, specificity, and efficiency. Early methods relied on gas chromatography (GC) with flame photometric detection in the sulfur mode, which required extensive sample cleanup and derivatization. fao.orgepa.gov While effective, these methods were often laborious.

The most significant advancement has been the widespread adoption of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). nih.govnyxxb.cn This technique provides superior sensitivity and selectivity, allowing for the simultaneous determination of the parent clethodim compound along with its key metabolites, clethodim sulfoxide and clethodim sulfone, in a single run. nih.govresearchgate.net The ability to monitor specific mass transitions for each analyte minimizes matrix interference and provides unambiguous identification, even at very low concentrations. nyxxb.cn

In conjunction with LC-MS/MS, modern sample preparation techniques have been developed to streamline the analytical workflow. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a notable example. researchgate.net This approach involves a simple extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step. researchgate.net The QuEChERS method significantly reduces solvent consumption and sample preparation time compared to traditional liquid-liquid extraction and column chromatography cleanup procedures. nyxxb.cnresearchgate.net

These advanced methods have been successfully validated for a wide range of matrices, including soil, tobacco, and various foods of animal origin like pork, milk, and liver. nih.govnyxxb.cn The performance of these modern methods is characterized by excellent linearity, low limits of detection (LOD) and quantification (LOQ), and high recovery rates. nih.govnyxxb.cnresearchgate.net

The table below details the performance metrics of a modern UPLC-MS/MS method for the analysis of clethodim and its sulfoxide metabolite in various matrices.

| Matrix | Analyte | Limit of Quantification (LOQ) | Recovery Range (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|---|

| Pork | Clethodim & Metabolites | 0.01 mg/kg | 84 - 108 | 1 - 10 |

| Chicken Liver | Clethodim & Metabolites | 0.01 mg/kg | 84 - 108 | 1 - 10 |

| Milk | Clethodim & Metabolites | 0.005 mg/L | 84 - 108 | 1 - 10 |

| Tobacco | Clethodim Sulfoxide | 0.08 - 0.2 mg/kg | 74.8 - 104.4 | 1.9 - 12.1 |

| Soil | Clethodim Sulfoxide | 0.08 - 0.2 mg/kg | 74.8 - 104.4 | 1.9 - 12.1 |

This table showcases the performance of modern UPLC-MS/MS and LC-MS/MS methods for quantifying clethodim and its metabolites in complex matrices, demonstrating high sensitivity and reliability. Data compiled from recent validation studies. nih.govnyxxb.cn

These advancements ensure that regulatory agencies and food safety laboratories can effectively monitor for clethodim residues, providing robust data for risk assessment and enforcement of maximum residue limits (MRLs).

Ecological Distribution and Environmental Transport of Clethodim S Methyl Sulfoxide

Environmental Monitoring Studies for Metabolite Presence

Environmental monitoring for clethodim (B606718) residues typically focuses on the parent compound and its major, more persistent metabolites, such as clethodim sulfoxide (B87167) and clethodim sulfone. Clethodim S-methyl sulfoxide is identified as a metabolite in animal systems, including rats, goats, and hens, rather than a primary product of environmental degradation in soil or water fao.orgfao.org.

Direct environmental monitoring data for this compound in soil and water is not extensively documented in the reviewed literature. The primary degradation pathway of clethodim in soil involves rapid oxidation to clethodim sulfoxide, which can be further oxidized to clethodim sulfone fao.orgregulations.gov. Studies on clethodim's environmental fate focus on these compounds due to their higher formation rates and persistence compared to the parent compound regulations.gov.

In contrast, this compound is consistently identified as a product of animal metabolism. For instance, in metabolism studies with rats, S-methyl sulfoxide accounted for 6–11% of the administered dose in urine and 0.4–1% in faeces fao.org. Similarly, in lactating goats, this metabolite was found in tissues and milk fao.org. The formation of S-methyl metabolites is thought to occur from the parent clethodim, as evidence does not support the formation of S-methyl sulfoxide from clethodim sulfoxide epa.gov. While it is a known biological metabolite, its presence and persistence in open environmental compartments like soil and water have not been the focus of major monitoring studies.

Mobility and Leaching Potential in Terrestrial Systems

Specific data on the mobility and leaching potential of this compound, such as soil adsorption coefficients (Koc), are not detailed in the available research. However, the general behavior of clethodim and its primary degradates suggests a potential for mobility. Clethodim and its major metabolites, clethodim sulfoxide and clethodim sulfone, are known to be mobile in soil regulations.govepa.govepa.gov. They are weakly adsorbed to soil particles, which indicates a potential for leaching into groundwater epa.govdnr.state.mn.us. Given the structural similarities, it could be inferred that this compound may also exhibit mobility, but empirical data to confirm this is lacking in the provided sources. Field studies have shown that while clethodim's degradates are mobile, they are often confined to the upper layers of the soil and degrade over time epa.govdnr.state.mn.us.

Transport in Aquatic Systems and Potential for Off-Site Movement

Information specifically detailing the transport of this compound in aquatic systems is not available in the reviewed literature. The potential for off-site movement of clethodim and its primary metabolites is recognized, primarily through runoff and leaching, due to their mobility in soil regulations.gov. Once in aquatic environments, clethodim can be persistent under certain conditions, though it is susceptible to photolysis fao.orgepa.gov. The primary metabolites, clethodim sulfoxide and clethodim sulfone, are the main residues of concern for potential water contamination due to their greater persistence and mobility compared to the parent compound regulations.gov. Without specific studies on this compound's behavior in water, its potential for aquatic transport remains uncharacterized.

Interactions and Co Application Effects on Clethodim S Methyl Sulfoxide Fate

Influence of Adjuvants and Formulations on Clethodim (B606718) Biotransformation to the Metabolite

The formulation of a pesticide and the adjuvants applied with it are critical for optimizing its performance. In the case of clethodim, these components can significantly affect its stability and absorption, thereby influencing the rate and pathway of its conversion to metabolites like clethodim sulfoxide (B87167) and the S-methyl sulfoxide.

Adjuvants such as crop oil concentrates (COC) are often required for effective application of clethodim, as they enhance the uptake of the herbicide by target grasses. epa.govalbaugh.comalbaugh.com Different formulations of clethodim are available, some of which include built-in adjuvant systems. Research has shown that certain formulations can provide more rapid and effective grass control than others, even at lower concentrations of the active ingredient, suggesting a higher adjuvant load enhances performance. usda.gov This enhanced activity can sometimes overcome the antagonistic effects observed when clethodim is tank-mixed with other herbicides. usda.gov

While much of the research focuses on efficacy, there is evidence that adjuvants and formulation ingredients also impact the degradation of clethodim. Studies on the photochemical fate of clethodim in aquatic environments have shown that commercial formulations degrade more rapidly than the pure active ingredient. nih.gov For instance, under simulated sunlight, the half-life of a commercial clethodim formulation ranged from 19.3 minutes to 1.4 hours, whereas the technical grade active ingredient had half-lives ranging from 27.9 minutes to 4.6 hours. nih.gov This acceleration is attributed to the presence of formulation components that can act as photosensitizers. Similarly, adjuvants have been found to enhance the photodegradation of clethodim on model leaf and soil surfaces. This accelerated breakdown of the parent compound inherently affects the subsequent formation of its metabolites.

Although adjuvants are known to increase the rate of clethodim degradation through processes like photolysis, direct quantitative studies detailing how different adjuvants and formulations specifically alter the rate of in-planta biotransformation to clethodim S-methyl sulfoxide and other metabolites are limited. The primary metabolic pathway in plants involves the rapid oxidation of clethodim to clethodim sulfoxide (CSO) and subsequently to clethodim sulfone (CSO₂). epa.govfao.org The efficiency of these initial steps is logically influenced by the rate at which the active ingredient penetrates the plant cuticle, a process heavily dependent on the adjuvant system used.

Effects of Herbicide Mixtures on Metabolic Pathways and Degradation

Clethodim is frequently applied in tank mixtures with other herbicides to provide broad-spectrum weed control. However, these mixtures can lead to chemical interactions that alter the metabolic fate of clethodim and affect its efficacy, a phenomenon often referred to as antagonism. researchgate.netresearchgate.net

Studies have consistently shown that mixing clethodim with certain broadleaf herbicides, particularly auxinic herbicides like 2,4-D, can reduce its effectiveness against grass weeds. awsjournal.org Research suggests this antagonism may be linked to altered metabolic processes. One hypothesis is that 2,4-D can increase the expression of cytochrome P450 enzymes in plants, which are involved in herbicide degradation. awsjournal.org This could potentially accelerate the detoxification of clethodim, reducing the amount of active substance that reaches its target site, the acetyl-CoA carboxylase (ACCase) enzyme.

Conversely, not all herbicide mixtures negatively impact clethodim's metabolic profile. In a study examining the interaction between clethodim and the sulfonylurea herbicide CGA 362622, it was found that the metabolism of clethodim was not affected by the presence of CGA 362622. usda.gov In this case, the observed antagonism was attributed to other physiological factors, such as a reduction in the photosynthetic rate of the target weed caused by CGA 362622, rather than an alteration of clethodim's degradation pathway. usda.gov

The timing of application when using sequential treatments instead of tank mixes can also hint at metabolic interactions. One study found that when clethodim or glyphosate (B1671968) was applied first, followed by an auxin herbicide (like 2,4-D or dicamba), weed control was more effective and higher concentrations of the parent herbicides were detected within the plant tissue compared to a tank mix or applying the auxin first. This suggests that the presence of the auxin herbicide in a tank mix may interfere with the absorption or accelerate the metabolism of clethodim.

The following table summarizes the observed effects of co-application with other agrochemicals on the efficacy of clethodim, which is an indirect measure of its metabolic fate.

| Co-applied Agrochemical | Observed Effect on Clethodim Efficacy | Potential Mechanism | Source |

|---|---|---|---|

| Pyraclostrobin (Fungicide) | Reduced control of goosegrass and large crabgrass. | Not specified, but antagonism is noted. | researchgate.netresearchgate.net |

| 2,4-D (Herbicide) | Antagonism; reduced grass control. | Potential for increased clethodim metabolism via enhanced P450 enzyme expression. | awsjournal.org |

| Glyphosate (Herbicide) | Antagonism, particularly in three-way mixes with auxins. | Reduced absorption or translocation. | awsjournal.org |

| CGA 362622 (Herbicide) | Antagonism observed, but clethodim metabolism was unaffected. | Reduced photosynthetic rate in the target weed, not altered clethodim degradation. | usda.gov |

| Dimethenamid-P & S-metolachlor (Herbicides) | Did not negatively affect efficacy. | No significant antagonistic interaction. | researchgate.net |

Co-occurrence with Other Agrochemical Residues and its Implications

In agricultural environments, crops and soil are often exposed to multiple agrochemicals over a growing season. Consequently, residues of clethodim and its metabolites, including this compound, can co-occur with a wide range of other pesticides and their degradation products. nih.gov

Studies have documented the simultaneous presence of clethodim and its primary metabolites, clethodim sulfoxide and clethodim sulfone, alongside other active ingredients like the insecticide spirotetramat (B1682168) in herbs. nih.gov The development of sophisticated multi-residue analytical methods enables the detection of clethodim and its metabolites in various commodities, including tobacco, fruits, and vegetables, underscoring the reality of residue co-occurrence. nih.govdoi.org

The primary implication of this co-occurrence is for environmental monitoring and food safety risk assessment. Regulatory bodies establish maximum residue limits (MRLs) for pesticides in food. The residue definition for clethodim often includes the parent compound as well as its sulfoxide and sulfone metabolites, recognizing them as significant components of the total terminal residue. regulations.govepa.gov When multiple chemical residues are present, it complicates risk assessment, as the potential for additive or synergistic effects must be considered.

From an environmental fate perspective, the co-occurrence of residues can have implications for soil and water quality. The primary soil metabolites of clethodim—clethodim sulfoxide and clethodim sulfone—are generally more persistent and mobile than the parent compound. fao.orgepa.gov Their increased persistence means they have a greater potential to co-exist with other stable pesticide residues in the soil matrix. The mobility of these sulfoxide and sulfone degradates increases the potential for them to be transported to surface and ground waters, a risk that could be compounded if they co-occur with other mobile agrochemical residues. epa.govregulations.gov While the potential for contamination by mixtures of residues is recognized, specific research on how the co-occurrence with other agrochemicals directly impacts the environmental degradation kinetics of this compound remains an area for further investigation.

Advanced Research Avenues and Future Directions

Stereochemical Analysis and Enantioselective Formation/Degradation of Clethodim (B606718) S-Methyl Sulfoxide (B87167)

Clethodim itself is a complex molecule with multiple stereocenters, leading to a number of possible isomers. fao.org This complexity is inherited by its metabolites, including the S-methyl sulfoxide. The oxidation of the sulfur atom in the S-methyl group to a sulfoxide creates an additional chiral center, further increasing the number of potential stereoisomers. researchgate.net Consequently, Clethodim S-methyl sulfoxide exists as a mixture of diastereomers. axios-research.com

Future research is increasingly focused on the stereochemical specifics of this metabolite. Key areas of investigation include:

Enantioselective Analysis: The development of analytical methods capable of separating and quantifying the individual enantiomers of this compound is a significant research goal. Chiral chromatography techniques, such as those employing chiral stationary phases, are being explored to resolve these stereoisomers.

Stereoselective Formation: Research is needed to determine if the metabolic conversion of the S-methyl derivative to this compound occurs stereoselectively in different biological systems (e.g., in various plant species, microorganisms, or animals). This involves investigating the enzymes responsible for this oxidation and their potential preference for producing one enantiomer over another.

Enantioselective Degradation: A critical research question is whether the different enantiomers of this compound exhibit different degradation rates in the environment. This has significant implications for environmental risk assessment, as one enantiomer may be more persistent than another.

Computational Chemistry and Molecular Modeling Studies of Metabolic and Degradation Pathways

Computational chemistry and molecular modeling are powerful tools for elucidating the complex metabolic and degradation pathways of pesticides like clethodim and its metabolites. While specific studies focusing exclusively on this compound are still emerging, research on related compounds provides a framework for future investigations. For instance, density functional theory (DFT) calculations have been successfully used to study the stability and degradation of other cyclohexanedione herbicides. nih.gov

Future computational research avenues for this compound include:

Modeling Metabolic Formation: Computational models can be used to simulate the interaction of the clethodim S-methyl derivative with metabolic enzymes, such as cytochrome P450 monooxygenases. These models can help predict the most likely sites of oxidation and the energy barriers associated with the formation of the S-methyl sulfoxide, providing insights into the reaction mechanism.

Predicting Degradation Products: Molecular modeling can be employed to predict the likely degradation products of this compound under various environmental conditions (e.g., photolysis, hydrolysis). By calculating bond dissociation energies and reaction energies for different degradation pathways, researchers can identify the most probable transformation products.

QSAR Models for Ecotoxicity: Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the ecotoxicological properties of clethodim's degradation products. nih.gov These models can be extended to specifically assess the potential risks associated with this compound and its further degradates, guiding experimental studies and risk assessment. researchgate.net

The integration of computational studies with experimental data will provide a more complete picture of the formation, fate, and potential impact of this compound in the environment.

Development of Novel Analytical Techniques for Trace Analysis and Metabolite Profiling

The detection and quantification of this compound, often present at trace levels in complex environmental and biological matrices, requires sophisticated analytical techniques. Current methods for the analysis of clethodim and its metabolites, including the S-methyl sulfoxide, primarily rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnyxxb.cn

Advancements in this area are focused on:

Enhanced Sensitivity and Selectivity: Ultra-high performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is being increasingly utilized. nyxxb.cn This technique offers improved resolution, shorter analysis times, and higher sensitivity, which is crucial for the trace analysis of pesticide metabolites.

Multi-Residue Methods: There is a growing trend towards the development of multi-residue methods that can simultaneously detect and quantify a wide range of pesticide metabolites, including this compound, in a single analytical run. These methods often employ advanced sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). researchgate.net

High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as time-of-flight (TOF) and Orbitrap mass analyzers, is a promising avenue for metabolite profiling. HRMS provides highly accurate mass measurements, which aids in the identification of unknown metabolites and provides greater confidence in compound identification.

These novel analytical techniques are essential for comprehensive metabolite profiling, enabling researchers to gain a more complete understanding of the metabolic fate of clethodim and the occurrence of its various transformation products, including the S-methyl sulfoxide.

| Analytical Technique | Key Features | Application for this compound |

| LC-MS/MS | High sensitivity and selectivity | Simultaneous determination with clethodim and other metabolites. nih.gov |

| UPLC-MS/MS | Improved resolution and speed | Trace analysis in complex matrices like pork, chicken liver, and milk. nyxxb.cn |

| QuEChERS | Simplified sample preparation | Efficient extraction for multi-residue analysis. researchgate.net |

| HRMS | High mass accuracy | Identification of unknown metabolites and confirmation of known ones. |

Refinement of Environmental Fate Models Based on Metabolite Dynamics

Environmental fate models are used to predict the transport, transformation, and persistence of pesticides in the environment. The accuracy of these models depends on the inclusion of data related to the behavior of significant metabolites. Clethodim's metabolites, including the S-methyl sulfoxide, can have different environmental properties compared to the parent compound. For instance, clethodim sulfoxide is generally more mobile in soil than clethodim. regulations.gov

Future research in this area will focus on:

Metabolite-Specific Parameters: A key aspect of refining environmental fate models is the determination of specific environmental parameters for individual metabolites. This includes measuring the soil-water partition coefficient (Kd), degradation half-lives in soil and water, and photolysis rates for this compound.

Incorporating Metabolite Dynamics: Advanced models are moving beyond simply considering the parent compound and are beginning to incorporate the dynamic formation and degradation of key metabolites. This allows for a more realistic prediction of the total residue levels and their movement through the environment.

Assessing Leaching Potential: Given that some metabolites are more mobile than the parent clethodim, refined models are crucial for accurately assessing the potential for groundwater contamination. By including the mobility data for this compound, these models can provide more reliable predictions of its leaching potential. nih.gov

By incorporating detailed data on the dynamics of metabolites like this compound, the predictive power of environmental fate models can be significantly enhanced, leading to more accurate risk assessments and better-informed regulatory decisions. dnr.state.mn.us

| Environmental Parameter | Importance for Fate Models | Relevance to this compound |

| Soil-Water Partition Coefficient (Kd) | Predicts mobility in soil | Determines leaching potential. |

| Degradation Half-life | Indicates persistence | Influences the duration of environmental exposure. |

| Photolysis Rate | Assesses breakdown in sunlight | Important for surface water and soil surface degradation. |

Q & A

What analytical methodologies are recommended for quantifying Clethodim S-Methyl Sulfoxide and its metabolites in plant tissues?

Basic Research Focus

A validated approach involves ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . Key steps include:

- Extraction : Use acetonitrile for initial extraction, followed by liquid-liquid partitioning with n-hexane to remove lipids .

- Purification : Employ C18 solid-phase dispersion to isolate metabolites (e.g., sulfone and sulfoxide derivatives) .

- Quantification : Monitor degradation kinetics over time (e.g., 0–21 days post-application), as shown in basil (Ocimum basilicum L.), where sulfoxide concentrations decreased from 1.965 ± 0.0046 mg/kg at 1 hour to 0.139 ± 0.0011 mg/kg by day 21 .

Validation Criteria : Ensure linearity (R² ≥ 0.9956), limits of quantification (LOQ ≤ 0.01 mg/kg), and recovery rates (84–108%) .

How do degradation kinetics of this compound differ between plant species?

Advanced Research Focus

Degradation patterns vary significantly across species due to enzymatic activity and tissue composition:

- Basil : Clethodim sulfoxide levels declined steadily from 1.965 mg/kg (day 0) to 0.139 mg/kg (day 21), with a half-life of ~7 days .

- Peppermint : Faster degradation was observed, with sulfoxide concentrations dropping from 1.948 mg/kg (day 0) to <LOQ (day 21), likely due to higher cytochrome P450 activity .

Experimental Design : Conduct time-series sampling (e.g., days 0, 1, 3, 7, 14, 21) and compare first-order kinetics models to quantify species-specific metabolic rates .

What challenges arise in validating residue methods for this compound in animal-derived matrices?

Advanced Research Focus

Key challenges include:

- Matrix Effects : Lipid-rich tissues (e.g., beef liver) require enhanced purification steps to avoid interference during LC-MS/MS analysis .

- Recovery Discrepancies : In milk, recovery rates for S-methyl clethodim sulfoxide ranged from 64% (0.044 ppm) to 109% (0.174 ppm), necessitating matrix-matched calibration to improve accuracy .

Method Optimization : Use internal standards (e.g., cloproxydim sulfone) to correct retention time shifts and validate detection limits (e.g., 0.02 ppm in milk) .

How can researchers resolve contradictions in metabolite stability data across environmental conditions?

Advanced Research Focus

Contradictions often stem from environmental variables (pH, temperature, microbial activity). For example:

- Photodegradation : Clethodim sulfoxide exhibits higher stability under UV light compared to its sulfone derivative, requiring controlled light exposure during field trials .

- Biodegradation Pathways : Hyphomicrobium spp. metabolize sulfoxides into dimethyl sulfide, which is further oxidized to formaldehyde and hydrogen sulfide. Monitor these intermediates to assess environmental persistence .

Data Reconciliation : Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) and cross-validate with field samples to identify dominant degradation pathways .

What are the implications of detecting this compound residues below regulatory thresholds?

Basic Research Focus

Even sub-LOQ residues (e.g., <0.005 mg/kg in milk) require risk assessment due to potential bioaccumulation:

- Chronic Exposure Models : Integrate residue data with dietary intake estimates (e.g., mg/kg body weight/day) to evaluate long-term toxicity .

- Metabolite Synergy : Co-occurrence with clethodim sulfone may enhance oxidative stress in non-target organisms, necessitating combinatorial toxicity assays .

How do regulatory guidelines influence method development for this compound?

Advanced Research Focus

Compliance with EPA and USP standards requires:

- Specificity : Chromatographic separation of sulfoxide/sulfone derivatives (e.g., using water/acetonitrile gradients at 254 nm) to avoid co-elution artifacts .

- Documentation : Include retention time tables and system suitability tests (e.g., resolution ≥1.5 between clethodim sulfoxide and 5-hydroxy metabolites) .

Audit Trails : Maintain raw chromatograms and spike-recovery data (e.g., 113–133% recovery in milk) to demonstrate reproducibility during regulatory reviews .

What role does isotopic labeling play in tracing this compound metabolism?

Advanced Research Focus

Stable isotopes (e.g., ¹³C or ²H labels) enable:

- Metabolic Pathway Elucidation : Track sulfoxide-to-sulfone conversion in plant tissues using high-resolution mass spectrometry .

- Quantitative Flux Analysis : Calculate turnover rates in soil microbiota by measuring labeled intermediates (e.g., ³⁴S-labeled dimethyl sulfide) .

Experimental Protocol : Synthesize isotopically labeled standards via S-methylation of clethodim sulfonic acid and validate purity (>98%) using NMR and LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.